molecular formula C6H6BrNO3 B13029729 2-(5-Bromoisoxazol-3-yl)propanoicacid

2-(5-Bromoisoxazol-3-yl)propanoicacid

Cat. No.: B13029729
M. Wt: 220.02 g/mol
InChI Key: UBYKBLOVJWEEOU-UHFFFAOYSA-N
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Description

2-(5-Bromoisoxazol-3-yl)propanoicacid is a compound that belongs to the isoxazole family, which is a class of five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromoisoxazol-3-yl)propanoicacid typically involves the formation of the isoxazole ring followed by bromination. One common method is the cycloaddition reaction between nitrile oxides and alkenes, which forms the isoxazole ring. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromoisoxazol-3-yl)propanoicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-Bromoisoxazol-3-yl)propanoicacid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(5-Bromoisoxazol-3-yl)propanoicacid involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The isoxazole ring can also interact with biological macromolecules through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methylisoxazol-3-yl)propanoicacid
  • 2-(5-Chloroisoxazol-3-yl)propanoicacid
  • 2-(5-Fluoroisoxazol-3-yl)propanoicacid

Uniqueness

2-(5-Bromoisoxazol-3-yl)propanoicacid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in halogen bonding, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C6H6BrNO3

Molecular Weight

220.02 g/mol

IUPAC Name

2-(5-bromo-1,2-oxazol-3-yl)propanoic acid

InChI

InChI=1S/C6H6BrNO3/c1-3(6(9)10)4-2-5(7)11-8-4/h2-3H,1H3,(H,9,10)

InChI Key

UBYKBLOVJWEEOU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NOC(=C1)Br)C(=O)O

Origin of Product

United States

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